molecular formula C₁₉H₃₀O₂ B120663 Androst-5-ene-3beta,17beta-diol CAS No. 16895-59-3

Androst-5-ene-3beta,17beta-diol

Cat. No. B120663
CAS RN: 16895-59-3
M. Wt: 290.4 g/mol
InChI Key: QADHLRWLCPCEKT-KYQPOWKGSA-N
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Description

Androst-5-ene-3beta,17beta-diol, also known as Androstenediol or A5, is an endogenous weak androgen and estrogen steroid hormone. It is an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) and is closely related to androstenedione .


Synthesis Analysis

Androst-5-ene-3beta,17beta-diol is synthesized from dehydroepiandrosterone (DHEA), the most abundant steroid produced by the human adrenal cortex . There are also studies on the high yield conversion of androst-5-ene-3.beta.,17.beta.-diol to dehydroisoandrosterone and a new stereoselective synthesis of 5α-androst-1-ene-3β,17β-diol .


Molecular Structure Analysis

The molecular formula of Androst-5-ene-3beta,17beta-diol is C19H30O2. It has a molar mass of 290.447 g/mol . The IUPAC name is (3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol .


Chemical Reactions Analysis

Androst-5-ene-3beta,17beta-diol is a direct metabolite of DHEA. It is less androgenic than the related compound, Δ4-androstenediol . More research is needed to fully understand the chemical reactions involving Androst-5-ene-3beta,17beta-diol .


Physical And Chemical Properties Analysis

Androst-5-ene-3beta,17beta-diol has a density of 1.12±0.1 g/cm3, a melting point of 178-182°C, and a boiling point of 428.4±38.0 °C .

Scientific Research Applications

1. Natural Occurrence in Food

Androst-5-ene-3beta,17beta-diol has been identified in the fat of Sus scrofa L. (pig), marking its first reported occurrence naturally in the food supply, where previously it was only known as a synthetic nutritional supplement (McGregor & Erickson, 2003).

2. Androgen Receptor Transactivation in Prostate Cancer

Research demonstrates that certain steroids can suppress Androst-5-ene-3beta,17beta-diol-induced androgen receptor transactivation in prostate cancer cells. This finding could be significant in developing treatments against androgen-dependent prostate cancer growth (Chang et al., 1999).

3. Metabolism in Adipocytes

Adipocytes (fat cells) are known to rapidly convert dehydroepiandrosterone to Androst-5-ene-3beta,17beta-diol. This steroid has been implicated in prostate cancer, suggesting a potential role of adipose cells in managing prostate cancer (Marwah et al., 2006).

4. Anti-inflammatory Properties

Androst-5-ene-3beta,17beta-diol isolated from Acacia nilotica has shown dose-dependent anti-inflammatory activity, suggesting potential medicinal applications (Chaubal et al., 2003).

5. Role in Estrogen Biosynthesis

Research has revealed insights into the stereospecific removal of a C-19 hydrogen atom in estrogen biosynthesis involving 19-substituted androgens like Androst-5-ene-3beta,17beta-diol, critical for understanding estrogen production (Skinner & Akhtar, 1969).

6. Androgenic Activity in Prostate Cancer Cells

Androst-5-ene-3beta,17beta-diol has been shown to activate androgen receptor target genes in human prostate cancer cells, indicating its natural hormone role with androgenic activity. This finding challenges conventional understanding and suggests a need to reevaluate treatments like total androgen blockage in prostate cancer (Miyamoto et al., 1998).

properties

IUPAC Name

10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADHLRWLCPCEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859450
Record name Androst-5-ene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Androst-5-ene-3beta,17beta-diol

CAS RN

521-17-5, 16895-59-3
Record name Androstenediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC11036
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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